1,3-Dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid
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Overview
Description
1,3-Dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid, also known by its IUPAC name 1,3-dioxo-1,3-dihydro-2-benzofuran-4-carboxylic acid, is a chemical compound with the molecular formula C9H4O5 and a molecular weight of 192.13 g/mol . This compound is characterized by its benzofuran ring structure, which is a fused ring system containing both benzene and furan rings. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid typically involves the reaction of phthalic anhydride with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product . The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or diols.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate): This compound has a similar benzofuran ring structure but with additional functional groups that confer different chemical properties.
1,3-Dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid: Another closely related compound with a similar structure but different substitution pattern.
Uniqueness
1,3-Dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H4O5 |
---|---|
Molecular Weight |
192.12 g/mol |
IUPAC Name |
1,3-dioxo-2-benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C9H4O5/c10-7(11)4-2-1-3-5-6(4)9(13)14-8(5)12/h1-3H,(H,10,11) |
InChI Key |
ZCEHQPCGOUBSJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=O)OC2=O |
Origin of Product |
United States |
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